molecular formula C17H10ClNO3 B2521321 (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 623120-15-0

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No. B2521321
CAS RN: 623120-15-0
M. Wt: 311.72
InChI Key: VRNACWCDPRHGLW-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C17H10ClNO3 and its molecular weight is 311.72. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has focused on understanding the kinetics and mechanisms of reactions involving similar acetonitrile derivatives. For instance, studies on nucleophilic substitution reactions and photo-stimulated heterolysis reveal insights into reaction mechanisms and the influence of substituents and solvents on these processes (Koh, Han, & Lee, 1999); (Sakurai, Hoshina, Nakayama, & Igarashi, 2002). These findings provide a foundation for developing new synthetic routes and improving reaction conditions for the synthesis of complex organic molecules.

Photophysical Properties

Research on the photophysical properties of compounds structurally similar to "(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile" indicates potential applications in the development of fluorescent probes and materials. Studies on luminescent properties and solvatochromic effects offer insights into how structural modifications can influence the optical properties of these compounds, which is crucial for designing new materials for sensing, imaging, and electronic applications (Wang, Tang, Huang, Qu, Che, Chan, & Xiong, 2005).

Biological Applications

While the direct biological applications of "(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile" were not highlighted in the searched papers, the study of related compounds, such as the development of sensitive assays for novel anticancer candidates, underscores the potential of utilizing these chemical frameworks in drug discovery and development (Lin, Yu, Eng, Buckley, Kong, Bertino, Carpizo, & Gounder, 2015).

properties

IUPAC Name

2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-14-4-2-1-3-11(14)9-16-17(20)13-6-5-12(21-8-7-19)10-15(13)22-16/h1-6,9-10H,8H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNACWCDPRHGLW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

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